Potency Enhancement in PDE2A Inhibition via Imidazotriazine Core Derived from N-Boc-2-(1-Iminoethyl)hydrazine
The use of N-Boc-2-(1-Iminoethyl)hydrazine as a building block enables the synthesis of the imidazotriazine core of PF-05180999, which exhibits an IC₅₀ of 1.6 nM against human PDE2A [1]. In contrast, earlier PDE2A inhibitor leads lacking this optimized core showed significantly lower potency (e.g., compound 1 in the series had an IC₅₀ of approximately 100 nM) [2]. Computational modeling directed the incorporation of this building block to yield compounds with enhanced potency [3].
| Evidence Dimension | PDE2A inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.6 nM (PF-05180999) |
| Comparator Or Baseline | Compound 1 (previous lead): ~100 nM |
| Quantified Difference | ~62.5-fold improvement |
| Conditions | Human full-length PDE2A3 enzyme, [³H]-cGMP scintillation proximity assay |
Why This Matters
This quantitative improvement in potency demonstrates that the imidazotriazine core, derived from this specific hydrazine building block, is critical for achieving the high target affinity required for a clinical candidate.
- [1] BindingDB. BDBM107767 US11419874, PF-05180999::US8598155, 2. ww.bindingdb.org. View Source
- [2] Helal CJ, et al. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. J Med Chem. 2018;61(3):1001-1018. View Source
- [3] Helal CJ, et al. Application of Structure-Based Design and Parallel Chemistry to Identify a Potent, Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor. J Med Chem. 2017;60(13):5673-5698. View Source
